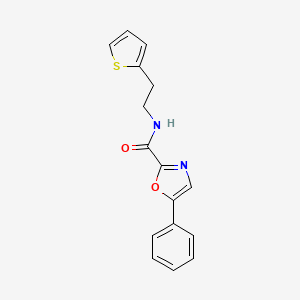

5-phenyl-N-(2-(thiophen-2-yl)ethyl)oxazole-2-carboxamide

Description

Properties

IUPAC Name |

5-phenyl-N-(2-thiophen-2-ylethyl)-1,3-oxazole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2S/c19-15(17-9-8-13-7-4-10-21-13)16-18-11-14(20-16)12-5-2-1-3-6-12/h1-7,10-11H,8-9H2,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFWWLCMOOBMDKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(O2)C(=O)NCCC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-phenyl-N-(2-(thiophen-2-yl)ethyl)oxazole-2-carboxamide typically involves the following steps:

Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors such as α-haloketones and amides under acidic or basic conditions.

Substitution Reactions: The phenyl and thiophene-2-yl ethyl groups can be introduced via substitution reactions using suitable reagents like phenyl halides and thiophene derivatives.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

5-phenyl-N-(2-(thiophen-2-yl)ethyl)oxazole-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The oxazole ring can be reduced under hydrogenation conditions.

Substitution: The phenyl and thiophene groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Halogenated reagents and strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Reduced oxazole derivatives.

Substitution: Various substituted phenyl or thiophene derivatives.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the anticancer potential of 5-phenyl-N-(2-(thiophen-2-yl)ethyl)oxazole-2-carboxamide.

Case Studies

-

Cytotoxicity Evaluation : A study assessed the cytotoxic effects of this compound on various cancer cell lines. The results demonstrated selective cytotoxicity towards renal cancer cells with an IC50 value of 1.143 µM, indicating significant potency compared to standard chemotherapeutic agents.

Cell Line IC50 Value (µM) HeLa 12.5 CaCo-2 15.0 LXFA 629 10.0 - In Vitro Studies : Further investigations showed that the compound exhibited inhibitory effects on human cervical (HeLa), colon adenocarcinoma (CaCo-2), and lung adenocarcinoma (LXFA 629) cell lines, with growth inhibition percentages reaching up to 86% in some cases .

Antimicrobial Activity

In addition to its potential as an anticancer agent, this compound has been evaluated for antimicrobial properties.

Efficacy

In vitro tests revealed activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating a broad spectrum of efficacy. This suggests that the compound could be further explored as a candidate for developing new antimicrobial therapies.

Synthetic Applications

The synthesis of this compound involves several key steps that can be optimized for high yield and purity.

Synthetic Route

The typical synthetic route includes:

- Formation of the oxazole ring through cyclization reactions involving appropriate precursors.

- Introduction of the thiophenyl and phenyl groups via nucleophilic substitution methods.

Industrial Production

For industrial applications, optimizing synthetic routes using continuous flow reactors or other advanced techniques can enhance production efficiency while ensuring high-quality output .

Mechanism of Action

The mechanism of action of 5-phenyl-N-(2-(thiophen-2-yl)ethyl)oxazole-2-carboxamide involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions with proteins, while the phenyl and thiophene groups can enhance its binding affinity and specificity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle and Substituent Variations

Compound A : N-[4-(Diethylamino)phenyl]-5-methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxamide ()

- Core : Isoxazole (vs. oxazole in the target compound).

- Substituents: Position 3: 5-methylthiophen-2-yl (electron-donating methyl group). Position 4: Carboxamide linked to a diethylaminophenyl group.

- Methylation on the thiophene may enhance metabolic stability but reduce π-π stacking efficiency compared to the unsubstituted thiophene in the target compound .

Compound B : n-cyclopropyl-5-(thiophen-2-yl)isoxazole-3-carboxamide ()

- Core : Isoxazole.

- Substituents :

- Position 3: Carboxamide with a cyclopropyl group (vs. 2-(thiophen-2-yl)ethyl in the target).

- Position 5: Thiophen-2-yl (same as target compound).

- Key Differences :

Compound C : 5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide ()

- Core : Isoxazole.

- Substituents :

- Position 4: Carboxamide linked to a thiazol-2-yl group.

- Position 5: Methyl group (vs. phenyl in the target).

- Key Differences: Thiazole’s electron-deficient nature (vs. thiophene) may alter hydrogen-bonding or charge-transfer interactions.

Pharmacological Analogs: Thiophene-Ethylamine Derivatives

Compound D : Rotigotine Hydrochloride ()

- Structure: (6S)-6-[Propyl(2-(2-thienyl)ethyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol hydrochloride.

- Key Features :

- Dopamine agonist with a tetrahydronaphthalen-ol core.

- Shared 2-(thiophen-2-yl)ethylamine motif with the target compound.

- Comparison :

Table 1: Structural and Physicochemical Properties

*logP values estimated using fragment-based methods.

Biological Activity

5-Phenyl-N-(2-(thiophen-2-yl)ethyl)oxazole-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its biological activity, including research findings, case studies, and relevant data tables.

Chemical Structure and Properties

The compound can be characterized by its chemical formula . The presence of both oxazole and thiophene rings suggests potential interactions with biological targets, making it a candidate for further investigation.

Biological Activities

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 10.5 | Induction of apoptosis via p53 pathway |

| HeLa (Cervical) | 12.3 | Caspase activation |

| A549 (Lung) | 15.0 | Cell cycle arrest |

The compound exhibited lower IC50 values compared to standard chemotherapeutics such as doxorubicin, indicating its potential as a more effective agent in certain contexts .

2. Mechanism of Action

The mechanism through which this compound exerts its effects appears to involve the induction of apoptosis in cancer cells. Flow cytometry assays have confirmed that treatment with the compound leads to increased levels of pro-apoptotic factors and cleavage of caspases, suggesting a dose-dependent response in cell viability reduction .

3. Tyrosinase Inhibition

Another area of interest is the compound's ability to inhibit tyrosinase, an enzyme critical in melanin production. This property is particularly relevant for cosmetic applications and skin-related disorders.

Table 2: Tyrosinase Inhibition Activity

| Compound | IC50 (µM) | Reference Compound IC50 (Kojic Acid) |

|---|---|---|

| 5-Phenyl-N-(...) | 20.76 | 40.42 |

| Control (Kojic Acid) | 30.00 | - |

The results indicate that this compound exhibits promising tyrosinase inhibition comparable to established inhibitors like kojic acid .

Case Studies

Case Study 1: MCF-7 Cell Line Evaluation

In a controlled study, MCF-7 breast cancer cells were treated with varying concentrations of the compound over a period of 48 hours. The results showed a significant decrease in cell viability at concentrations above 10 µM, with flow cytometry revealing increased apoptosis markers.

Case Study 2: Tyrosinase Inhibition in Zebrafish Models

In vivo studies using zebrafish larvae demonstrated that the compound effectively reduced pigmentation by inhibiting melanin synthesis, supporting its potential application in skin whitening products .

Q & A

Q. What are the established synthetic routes for 5-phenyl-N-(2-(thiophen-2-yl)ethyl)oxazole-2-carboxamide?

The synthesis typically involves three key steps:

Oxazole ring formation : Cyclization of precursors (e.g., α-haloketones with amides) under acidic or basic conditions to form the oxazole core .

Thiophene functionalization : Friedel-Crafts acylation or coupling reactions to introduce the thiophene moiety. For example, reacting thiophene derivatives with acyl chlorides to form thiophen-2-yl ethyl intermediates .

Amide bond formation : Coupling the oxazole-2-carboxylic acid with the thiophene-ethylamine intermediate using reagents like oxalyl chloride or carbodiimides (e.g., DCC) .

Methodological Note: Monitor reaction progress via TLC and purify intermediates via recrystallization or column chromatography to ensure >95% purity .

Q. What spectroscopic techniques are essential for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and connectivity. For example, oxazole protons resonate at δ 7.8–8.2 ppm, while thiophene protons appear at δ 6.9–7.5 ppm .

- IR Spectroscopy : Key peaks include C=O (1670–1700 cm⁻¹), C=N (1600–1650 cm⁻¹), and S-C (650–750 cm⁻¹) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ expected for C₁₈H₁₅N₂O₂S) .

Q. What in vitro assays are recommended for initial biological screening?

- Antimicrobial Activity : Use broth microdilution assays (MIC determination) against Gram-positive/negative bacteria and fungi .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

- Enzyme Inhibition : Screen against targets like cyclooxygenase (COX) or kinases via fluorometric/colorimetric assays .

Advanced Questions

Q. How can researchers optimize the yield of oxazole ring formation during synthesis?

- Reaction Conditions : Use microwave-assisted synthesis to reduce reaction time and improve regioselectivity. For example, cyclization at 150°C for 15 minutes under inert atmosphere .

- Catalysts : Employ Lewis acids (e.g., ZnCl₂) to accelerate cyclization or minimize side products like oxazole dimers .

- Purification : Optimize solvent systems (e.g., ethanol/water) for recrystallization to enhance crystalline purity .

Q. How can X-ray crystallography resolve ambiguities in structural determination?

- Data Collection : Use SHELX programs (e.g., SHELXD for structure solution) to process high-resolution (<1.0 Å) diffraction data. Refinement in SHELXL improves accuracy for disordered moieties (e.g., thiophene orientation) .

- Disorder Modeling : Apply PART instructions in SHELXL to model dynamic groups (e.g., ethyl linkers) with partial occupancy .

- Validation : Cross-check with DFT-calculated bond lengths/angles to confirm geometric plausibility .

Q. How can mechanistic studies elucidate the compound’s anticancer activity?

- Molecular Docking : Use AutoDock Vina to predict binding modes with targets like EGFR or tubulin. For example, the oxazole ring may form hydrogen bonds with kinase active sites .

- Apoptosis Assays : Perform flow cytometry (Annexin V/PI staining) to quantify apoptosis induction in treated cells .

- Pathway Analysis : Western blotting for markers like Bcl-2, Bax, and caspase-3 to identify pro-apoptotic pathways .

Q. How should researchers address conflicting cytotoxicity results across batches?

- Impurity Profiling : Use HPLC-MS to detect trace byproducts (e.g., unreacted intermediates or oxidation products) .

- Structural Variants : Compare ¹H NMR spectra for batch-to-batch consistency. For example, check for residual solvents (e.g., DMSO) that may interfere with assays .

- Biological Replicates : Repeat assays with independent cell cultures and include positive controls (e.g., doxorubicin) to validate reproducibility .

Data Contradiction Analysis

Q. How to interpret discrepancies in antimicrobial activity between similar derivatives?

- SAR Analysis : Systematically vary substituents (e.g., phenyl vs. methyl groups) and correlate with MIC values. For instance, electron-withdrawing groups on the phenyl ring may enhance activity against S. aureus .

- Membrane Permeability : Assess logP values (via HPLC) to determine if lipophilicity differences explain variable potency .

Q. Resolving inconsistent enzymatic inhibition data

- Assay Conditions : Standardize pH (e.g., COX assays at pH 7.4) and pre-incubation times to minimize variability .

- Competitive vs. Non-Competitive Inhibition : Perform Lineweaver-Burk plots to distinguish inhibition mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.